molecular formula C19H17FN4O3 B10947415 N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10947415
M. Wt: 368.4 g/mol
InChI Key: ZAXBUAGAXBKAIZ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorinated phenyl group, a nitro-substituted pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Fluorination: Introduction of the fluorine atom to the phenyl ring.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Formation of N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may target bacterial enzymes or cell membranes. If used in medicinal chemistry, it may interact with specific receptors or enzymes in the body.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group.

    N-(5-chloro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Contains a chlorine atom instead of fluorine.

Uniqueness

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the combination of its fluorinated phenyl group and nitro-substituted pyrazole ring, which may impart specific chemical and biological properties.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H17FN4O3/c1-12-7-8-15(20)10-17(12)21-19(25)16-6-4-3-5-14(16)11-23-13(2)9-18(22-23)24(26)27/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

ZAXBUAGAXBKAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2CN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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